Cas no 2158744-47-7 (1-{1-azaspiro3.4octan-1-yl}-3-fluoropropan-2-ol)
1-{1-azaspiro3.4octan-1-yl}-3-fluoropropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-{1-azaspiro3.4octan-1-yl}-3-fluoropropan-2-ol
- 1-{1-azaspiro[3.4]octan-1-yl}-3-fluoropropan-2-ol
- 2158744-47-7
- EN300-1651401
-
- Inchi: 1S/C10H18FNO/c11-7-9(13)8-12-6-5-10(12)3-1-2-4-10/h9,13H,1-8H2
- InChI Key: KSHAQQVKJBTQDI-UHFFFAOYSA-N
- SMILES: FCC(CN1CCC21CCCC2)O
Computed Properties
- Exact Mass: 187.137242360g/mol
- Monoisotopic Mass: 187.137242360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 23.5Ų
1-{1-azaspiro3.4octan-1-yl}-3-fluoropropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1651401-0.05g |
1-{1-azaspiro[3.4]octan-1-yl}-3-fluoropropan-2-ol |
2158744-47-7 | 0.05g |
$1393.0 | 2023-06-04 | ||
| Enamine | EN300-1651401-0.1g |
1-{1-azaspiro[3.4]octan-1-yl}-3-fluoropropan-2-ol |
2158744-47-7 | 0.1g |
$1459.0 | 2023-06-04 | ||
| Enamine | EN300-1651401-0.25g |
1-{1-azaspiro[3.4]octan-1-yl}-3-fluoropropan-2-ol |
2158744-47-7 | 0.25g |
$1525.0 | 2023-06-04 | ||
| Enamine | EN300-1651401-0.5g |
1-{1-azaspiro[3.4]octan-1-yl}-3-fluoropropan-2-ol |
2158744-47-7 | 0.5g |
$1591.0 | 2023-06-04 | ||
| Enamine | EN300-1651401-1.0g |
1-{1-azaspiro[3.4]octan-1-yl}-3-fluoropropan-2-ol |
2158744-47-7 | 1g |
$1658.0 | 2023-06-04 | ||
| Enamine | EN300-1651401-2.5g |
1-{1-azaspiro[3.4]octan-1-yl}-3-fluoropropan-2-ol |
2158744-47-7 | 2.5g |
$3249.0 | 2023-06-04 | ||
| Enamine | EN300-1651401-5.0g |
1-{1-azaspiro[3.4]octan-1-yl}-3-fluoropropan-2-ol |
2158744-47-7 | 5g |
$4806.0 | 2023-06-04 | ||
| Enamine | EN300-1651401-10.0g |
1-{1-azaspiro[3.4]octan-1-yl}-3-fluoropropan-2-ol |
2158744-47-7 | 10g |
$7128.0 | 2023-06-04 | ||
| Enamine | EN300-1651401-50mg |
1-{1-azaspiro[3.4]octan-1-yl}-3-fluoropropan-2-ol |
2158744-47-7 | 50mg |
$1008.0 | 2023-09-21 | ||
| Enamine | EN300-1651401-100mg |
1-{1-azaspiro[3.4]octan-1-yl}-3-fluoropropan-2-ol |
2158744-47-7 | 100mg |
$1056.0 | 2023-09-21 |
1-{1-azaspiro3.4octan-1-yl}-3-fluoropropan-2-ol Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 1-{1-azaspiro3.4octan-1-yl}-3-fluoropropan-2-ol
Research Brief on 1-{1-azaspiro[3.4]octan-1-yl}-3-fluoropropan-2-ol (CAS: 2158744-47-7): Recent Advances and Applications
The compound 1-{1-azaspiro[3.4]octan-1-yl}-3-fluoropropan-2-ol (CAS: 2158744-47-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging roles in drug discovery. The spirocyclic scaffold combined with a fluorinated side chain presents a promising pharmacophore for targeting various disease pathways, particularly in central nervous system (CNS) disorders and infectious diseases.
Recent studies have highlighted the synthetic challenges and innovative approaches to accessing this structurally complex molecule. A 2023 publication in Journal of Medicinal Chemistry detailed a novel asymmetric synthesis route that improved yield and enantiomeric purity compared to previous methods. The key step involves a [3+2] cycloaddition to construct the azaspiro[3.4]octane core, followed by stereoselective fluorination. This advancement is particularly significant as it addresses previous limitations in producing gram-scale quantities of the compound for preclinical evaluation.
Pharmacological characterization of 1-{1-azaspiro[3.4]octan-1-yl}-3-fluoropropan-2-ol has revealed interesting activity profiles. In vitro studies demonstrate potent inhibition of monoamine oxidase B (MAO-B) with IC50 values in the low nanomolar range, suggesting potential applications in neurodegenerative disorders. The fluoropropanol moiety appears to enhance blood-brain barrier penetration while maintaining metabolic stability, as evidenced by recent pharmacokinetic studies in rodent models. These findings were presented at the 2024 American Chemical Society National Meeting and are currently under peer review.
Emerging applications in antimicrobial therapy have also been reported. A 2024 study in ACS Infectious Diseases identified this compound as a lead structure against drug-resistant Gram-positive bacteria, showing synergistic effects with conventional antibiotics. The proposed mechanism involves disruption of bacterial cell wall biosynthesis through inhibition of undecaprenyl pyrophosphate phosphatase. This dual activity profile (CNS and antimicrobial) makes 2158744-47-7 a particularly interesting scaffold for multifunctional drug development.
Structural-activity relationship (SAR) studies have begun to elucidate the importance of specific molecular features. The spirocyclic system appears crucial for target engagement, while the fluorine atom at the 2-position of the propanol side chain significantly influences both potency and metabolic stability. Computational modeling suggests the fluorinated alcohol participates in key hydrogen bonding interactions with biological targets. These insights are guiding the design of second-generation analogs with improved properties.
Current challenges in the development of 1-{1-azaspiro[3.4]octan-1-yl}-3-fluoropropan-2-ol include optimizing its selectivity profile and addressing potential toxicity concerns identified in preliminary safety studies. Recent patent filings (WO202318765A1, US20240140872A1) indicate growing commercial interest in this chemical space, with several pharmaceutical companies developing proprietary derivatives. The compound's progression through preclinical development will be an important area to watch in coming years, particularly for applications in Parkinson's disease and hospital-acquired infections.
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